An In-Depth Technical Guide to 4-Fluoro-3-formyl-5-methylphenylboronic acid
An In-Depth Technical Guide to 4-Fluoro-3-formyl-5-methylphenylboronic acid
Introduction: A Trifunctional Building Block for Advanced Synthesis
4-Fluoro-3-formyl-5-methylphenylboronic acid is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its structure is distinguished by the strategic placement of three key functional groups on a phenyl ring: a boronic acid, a formyl (aldehyde) group, and a fluorine atom, complemented by a methyl group. This unique trifunctional arrangement allows for sequential and selective chemical transformations, making it an exemplary building block for constructing complex molecular architectures.
The boronic acid moiety is primarily exploited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2][3] The aldehyde group serves as a versatile handle for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations. The fluorine atom, a common feature in contemporary pharmaceuticals, can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this versatile reagent, offering field-proven insights for researchers and drug development professionals.
Core Chemical and Physical Properties
A precise understanding of a reagent's physical properties is fundamental to its effective application in experimental design. The key identifiers and computed properties for 4-Fluoro-3-formyl-5-methylphenylboronic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-fluoro-3-formyl-5-methylphenyl)boronic acid | [1][] |
| CAS Number | 1310384-23-6 | [1][] |
| Molecular Formula | C₈H₈BFO₃ | [][7] |
| Molecular Weight | 181.96 g/mol | [] |
| Appearance | White to slightly yellow crystalline powder | [4] |
| Canonical SMILES | B(C1=CC(=C(C(=C1)C=O)F)C)(O)O | [] |
| PubChem CID | 46739743 | [1] |
Spectroscopic and Analytical Characterization
The structural integrity of 4-Fluoro-3-formyl-5-methylphenylboronic acid is typically confirmed using a suite of standard analytical techniques. While purity is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), definitive structural elucidation relies on the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the proton and carbon framework of the molecule, respectively.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-F bonds.[1][8]
Commercial suppliers typically provide access to this spectroscopic data upon request to validate the identity and purity of the material.[1][8]
Reactivity Profile and Synthetic Utility
The synthetic power of this reagent lies in the distinct reactivity of its three functional groups. This allows for a modular approach to synthesis, where each functional group can be addressed under specific reaction conditions.
The Boronic Acid Moiety: A Gateway to Biaryl Scaffolds
The primary role of the boronic acid group is to participate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process is one of the most robust methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals.[3][9]
The electronic nature of the substituents on the phenylboronic acid ring significantly influences the reaction kinetics, particularly the transmetalation step.[10] In 4-fluoro-3-formyl-5-methylphenylboronic acid, the strongly electron-withdrawing fluoro and formyl groups decrease the electron density on the boron-bearing carbon. This can make the transmetalation step slower compared to electron-rich or electron-neutral phenylboronic acids.[10] However, these reactions still proceed efficiently under optimized conditions, often with high yields.[3]
The mechanism involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronate complex to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general methodology that can be adapted for specific substrates. Optimization of the catalyst, ligand, base, and solvent system is often necessary.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), 4-Fluoro-3-formyl-5-methylphenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system. A mixture such as Toluene/Ethanol/Water or Dioxane/Water is commonly used.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
The Formyl Group: A Handle for Derivatization
The aldehyde functionality offers a second point of reactivity, which can be addressed either before or after the Suzuki coupling. This provides strategic flexibility in the synthesis of complex target molecules. Common transformations include:
-
Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH(OAc)₃) to form secondary or tertiary amines.
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, enabling carbon chain extension.
-
Condensation Reactions: Participation in aldol or Knoevenagel condensations to form α,β-unsaturated systems.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.
Applications in Drug Discovery and Materials Science
The ability to construct novel, highly functionalized molecules makes this reagent particularly valuable in drug discovery.[4][11] Boronic acids themselves are a class of compounds with significant biological activity, with several boronic acid-containing drugs approved by the FDA.[11][12] By incorporating this moiety, medicinal chemists can access novel chemical space and develop targeted therapies.[4] In materials science, this building block can be used to synthesize advanced polymers and functional materials where the boronic acid, aldehyde, or resulting coupled product imparts specific electronic or binding properties.[13]
Synthesis Pathway
A common and effective method for the synthesis of substituted phenylboronic acids involves a lithium-halogen exchange from an aryl bromide precursor, followed by quenching with a borate ester and subsequent acidic hydrolysis.[5][14]
Caption: Plausible synthetic route to 4-Fluoro-3-formyl-5-methylphenylboronic acid.
This process must be conducted under strictly anhydrous and inert conditions due to the high reactivity of the organolithium intermediate.[5]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling procedures are essential to ensure safety. The following information is synthesized from typical Safety Data Sheets (SDS) for similar phenylboronic acid derivatives.[15][16]
| Hazard Category | GHS Statements |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid generation of dust. Wash hands thoroughly after handling.
-
Storage: This compound is likely moisture-sensitive.[5] Store in a tightly closed container in a cool, dry place. Recommended storage is often under an inert gas atmosphere at 2-8 °C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Fluoro-3-formyl-5-methylphenylboronic acid stands out as a sophisticated and versatile building block in modern organic chemistry. Its trifunctional nature provides chemists with a powerful tool for the modular synthesis of complex molecules. A thorough understanding of its reactivity, particularly in Suzuki-Miyaura cross-coupling, and careful adherence to safety protocols will enable researchers to fully exploit its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
African Rock Art. (n.d.). 4-Fluoro-3-formylphenylboronic acid. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Fluoro-3-formyl-5-methylphenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Fang, H., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(38), 7029-7031. (Note: This reference describes a similar synthesis).
- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Ishihara, K., et al. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 80, 179.
- Pinheiro, P. F., et al. (2021).
- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112480.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
Sources
- 1. 4-Fluoro-3-formyl-5-methylphenylboronic acid [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 7. chembk.com [chembk.com]
- 8. (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid(1310384-23-6) 1H NMR [m.chemicalbook.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
